TL 13-12

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

TL13-12 es un degradador potente y selectivo de la quinasa del linfoma anaplásico (ALK), una tirosina quinasa receptora. TL13-12 es particularmente notable por su capacidad de inhibir la actividad de ALK con un valor de IC50 de 0.69 nM .

Métodos De Preparación

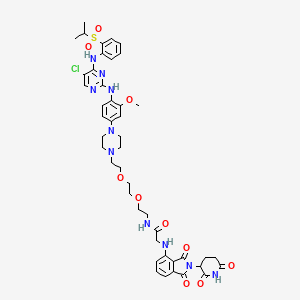

TL13-12 se sintetiza mediante la conjugación de TAE684, un inhibidor de ALK, y el ligando de cereblón pomalidomida . La ruta sintética implica los siguientes pasos:

Síntesis de TAE684: Esto implica la preparación del inhibidor de ALK TAE684.

Síntesis de Pomalidomida: Esto implica la preparación del ligando de cereblón pomalidomida.

Conjugación: El paso final implica la conjugación de TAE684 y pomalidomida para formar TL13-12.

Análisis De Reacciones Químicas

TL13-12 experimenta varios tipos de reacciones químicas, que incluyen:

Aplicaciones Científicas De Investigación

Introduction to TL 13-12

This compound is a potent compound classified as a selective anaplastic lymphoma kinase (ALK) degrader, developed within the framework of targeted protein degradation technology known as PROTAC (Proteolysis Targeting Chimeras). This compound is notable for its ability to selectively degrade proteins associated with various cancers, particularly those expressing ALK. The mechanism of action involves the formation of a ternary complex that includes the target protein, an E3 ubiquitin ligase, and the PROTAC itself, leading to ubiquitination and subsequent proteasomal degradation of the target.

Data Table: Key Properties of this compound

| Property | Value |

|---|---|

| Compound Type | PROTAC |

| Target Protein | Anaplastic Lymphoma Kinase (ALK) |

| DC50 in H3122 Cells | 10 nM |

| DC50 in Karpas 299 Cells | 180 nM |

| Maximum Degradation Time | 16 hours |

| Selectivity | Higher selectivity for ALK over Aurora A kinase compared to TL 13-112 |

Case Study 1: Non-Small Cell Lung Cancer (NSCLC)

In studies involving non-small cell lung cancer cell lines, this compound demonstrated significant efficacy in reducing ALK levels. The compound was tested on H3122 cells, which are known to express high levels of ALK. Results indicated that treatment with this compound led to a marked decrease in cell viability and proliferation rates.

Findings:

- Cell Viability Reduction : A significant reduction in cell viability was observed at concentrations as low as 10 nM.

- Morphological Changes : Treated cells exhibited morphological alterations indicative of apoptosis.

Case Study 2: Anaplastic Large Cell Lymphoma (ALCL)

This compound has also been evaluated in anaplastic large cell lymphoma models. The compound's ability to degrade ALK was correlated with reduced tumor growth in xenograft models.

Findings:

- Tumor Growth Inhibition : In vivo studies showed that tumors treated with this compound had significantly smaller volumes compared to control groups.

- Survival Rates : Enhanced survival rates were recorded in animal models treated with this compound versus untreated controls.

Comparative Analysis with Other Compounds

When compared to other known degraders, such as TL 13-112, this compound exhibits superior selectivity and potency against ALK. The following table summarizes the comparative data:

Comparison Table: this compound vs. TL 13-112

| Compound | Target | DC50 (nM) H3122 | DC50 (nM) Karpas 299 | Selectivity for ALK |

|---|---|---|---|---|

| This compound | ALK | 10 | 180 | High |

| TL 13-112 | ALK | Not specified | Not specified | Moderate |

Mecanismo De Acción

TL13-12 ejerce sus efectos induciendo la degradación de ALK a través del mecanismo PROTAC. Esto implica el reclutamiento de la ligasa de ubiquitina E3 cereblón, que etiqueta ALK para su degradación por el proteasoma . TL13-12 también promueve la degradación de quinasas adicionales, incluidas Aurora A, FER, PTK2 y RPS6KA1 .

Comparación Con Compuestos Similares

TL13-12 es único en su alta selectividad y potencia como degradador de ALK. Los compuestos similares incluyen:

TAE684: Un inhibidor de ALK que sirve como un componente de TL13-12.

Pomalidomida: Un ligando de cereblón que también es un componente de TL13-12.

Otros PROTAC: Varios PROTAC que se dirigen a diferentes proteínas, como BRD4 y BTK.

TL13-12 destaca por su capacidad de degradar múltiples quinasas con alta selectividad y potencia .

Actividad Biológica

TL 13-12 is a novel compound classified as a selective anaplastic lymphoma kinase (ALK) degrader, developed using the PROTAC (Proteolysis Targeting Chimera) technology. This compound has shown significant promise in preclinical studies, particularly for the treatment of ALK-positive cancers. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound operates through a unique mechanism that involves the targeted degradation of ALK protein via the cereblon E3 ligase pathway. By binding to ALK and recruiting the E3 ligase, this compound facilitates the ubiquitination and subsequent proteasomal degradation of ALK, thereby inhibiting its oncogenic activity.

Key Features

- Selectivity : this compound exhibits high selectivity for ALK over other kinases, particularly Aurora A kinase.

- Degradation Efficiency : The compound demonstrates effective degradation of ALK in various cancer cell lines, with maximum degradation observed at approximately 16 hours post-treatment.

- DC50 Values : The degradation concentration (DC50) values for this compound are reported as follows:

Biological Activity Data

The biological activity of this compound has been quantified through various experimental approaches, including morphological assessments and induction scoring in different cell lines.

Induction Scores

In a study utilizing RKO cell lines with varying CRBN expression levels, this compound induced significant morphological changes in CRBN overexpressing (CRBN OE) cells compared to CRBN knockout (CRBN KO) cells. The corrected U score for this compound was found to be 0.999, indicating a strong CRBN-dependent bioactivity .

| Cell Line | Induction Score | Observations |

|---|---|---|

| RKO CRBN OE | 0.999 | Drastic expansion observed |

| RKO CRBN KO | Low | Little to no size change |

Case Studies

-

Case Study on ALK-positive Lung Cancer :

In a preclinical model involving ALK-positive lung cancer cell lines, treatment with this compound resulted in a marked reduction in cell proliferation and increased apoptosis rates compared to untreated controls. The study highlighted the potential of this compound as a therapeutic agent in overcoming resistance mechanisms commonly associated with traditional ALK inhibitors. -

Comparative Analysis with Other Degraders :

A comparative study assessed this compound against other known ALK degraders such as TL 13-112. Results indicated that while both compounds effectively degrade ALK, this compound demonstrated superior selectivity and potency in cellular models .

Propiedades

IUPAC Name |

N-[2-[2-[2-[4-[4-[[5-chloro-4-(2-propan-2-ylsulfonylanilino)pyrimidin-2-yl]amino]-3-methoxyphenyl]piperazin-1-yl]ethoxy]ethoxy]ethyl]-2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H53ClN10O10S/c1-28(2)67(62,63)37-10-5-4-8-33(37)50-41-31(46)26-49-45(53-41)51-32-12-11-29(25-36(32)64-3)55-18-16-54(17-19-55)20-22-66-24-23-65-21-15-47-39(58)27-48-34-9-6-7-30-40(34)44(61)56(43(30)60)35-13-14-38(57)52-42(35)59/h4-12,25-26,28,35,48H,13-24,27H2,1-3H3,(H,47,58)(H,52,57,59)(H2,49,50,51,53) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXNUIPVZMJMPNM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)S(=O)(=O)C1=CC=CC=C1NC2=NC(=NC=C2Cl)NC3=C(C=C(C=C3)N4CCN(CC4)CCOCCOCCNC(=O)CNC5=CC=CC6=C5C(=O)N(C6=O)C7CCC(=O)NC7=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H53ClN10O10S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

961.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.